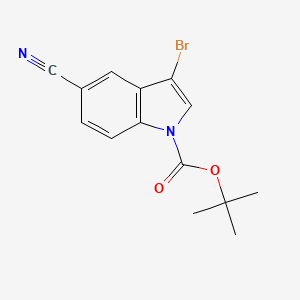
1-Boc-3-Bromo-5-cyanoindole
Übersicht
Beschreibung
1-Boc-3-Bromo-5-cyanoindole is a synthetic compound with the molecular formula C14H13BrN2O2 and a molecular weight of 321.17 g/mol . It is also known as tert-butyl 3-bromo-5-cyanoindole-1-carboxylate .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature. For instance, the synthesis of 5-bromoindole involves a process where indole is subjected to a sodium sulfonate substitution reaction, followed by a reaction with an acylation reagent, and finally an addition reaction with bromine . Another method involves using 5-bromoindole as a raw material and performing a reflux reaction in the presence of a cyaniding reagent .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromo, cyano, and Boc (tert-butyl carbamate) group attached to an indole core .
Chemical Reactions Analysis
N-Boc-5-bromoindole, a compound similar to this compound, can undergo a Sonogashira coupling reaction with N,N-diisopropylprop-2-ynylamine to afford the corresponding propargylic diisopropylamine .
Physical And Chemical Properties Analysis
This compound has a density of 1.41g/cm3 and a boiling point of 433ºC at 760 mmHg .
Wissenschaftliche Forschungsanwendungen
Electropolymerization and Film Formation
Poly(5-cyanoindole) (P5CI) films, closely related to the derivative family of 1-Boc-3-Bromo-5-cyanoindole, have been synthesized through electropolymerization. These films exhibit good electrochemical behavior and thermal stability, alongside promising conductivity and solubility in polar organic solvents such as DMSO. The polymerization mechanism, confirmed by FT-IR and NMR spectroscopy, suggests a broad application spectrum in materials science, particularly in creating blue-light emitting materials (Jingkun Xu et al., 2006).
Fluorescence and Electrochemical Applications
Further studies on poly(5-cyanoindole) have revealed its potential as a blue-light emitter. This property, combined with its excellent electrochemical characteristics, underscores its suitability for optoelectronic devices. The solubility of the polymer in strong polar solvents enhances its application in various solvent-based processes, contributing to the development of new materials with tailored optical properties (Jingkun Xu et al., 2011).
Synthesis of Peptidomimetics and Biologically Active Compounds
This compound is instrumental in the synthesis of peptidomimetics or biologically active compounds using the triazole scaffold. A study described a protocol based on ruthenium-catalyzed cycloaddition, allowing for the preparation of amino acids that can be utilized in creating triazole-containing compounds, including those active as HSP90 inhibitors. This demonstrates the compound's critical role in medicinal chemistry for developing new therapeutics (S. Ferrini et al., 2015).
Zinc/Polymer Battery Systems
Research into zinc/polymer battery systems has explored the use of poly(5-cyanoindole) fibers as cathode materials. These systems have shown excellent cyclic properties and fast charge/discharge capabilities, highlighting the potential of this compound derivatives in energy storage technologies. The structural and performance evaluation of these materials could pave the way for the development of more efficient and durable battery systems (Z. Cai et al., 2015).
Wirkmechanismus
Target of Action
Indole derivatives, which include 1-boc-3-bromo-5-cyanoindole, are known to bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.
Mode of Action
It’s known that the compound is used in suzuki–miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they may interact with and influence a variety of biochemical pathways .
Result of Action
Given the broad biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
It’s known that the compound should be stored sealed in dry conditions at 2-8°c , suggesting that temperature and moisture levels may affect its stability.
Eigenschaften
IUPAC Name |
tert-butyl 3-bromo-5-cyanoindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-14(2,3)19-13(18)17-8-11(15)10-6-9(7-16)4-5-12(10)17/h4-6,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLILIWVZXFTEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654335 | |
| Record name | tert-Butyl 3-bromo-5-cyano-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
348640-12-0 | |
| Record name | 1,1-Dimethylethyl 3-bromo-5-cyano-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=348640-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-bromo-5-cyano-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-1H-indole-5-carbonitrile, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,3-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1436566.png)
![{[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio}acetic acid](/img/structure/B1436568.png)

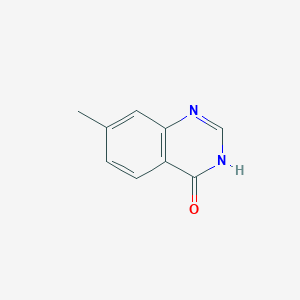
![N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B1436572.png)

![2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1436574.png)

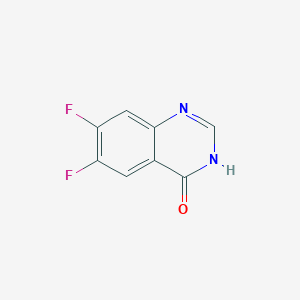
![5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid](/img/structure/B1436581.png)
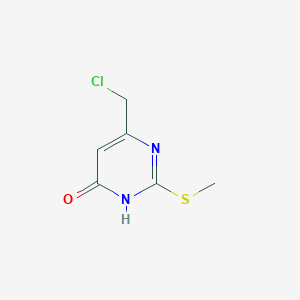
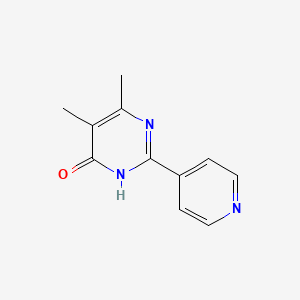
![6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1436586.png)
